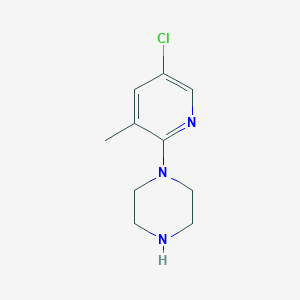

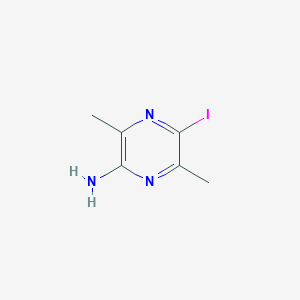

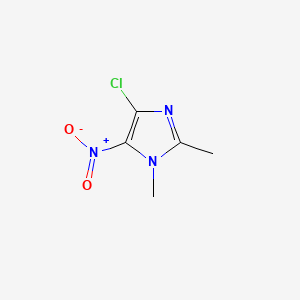

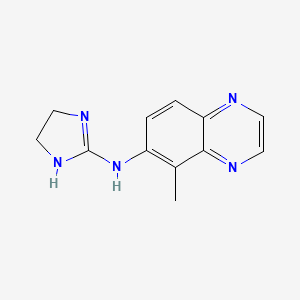

![molecular formula C12H7N3O2 B3361127 4-Nitrobenzo[C]cinnoline CAS No. 91353-90-1](/img/structure/B3361127.png)

4-Nitrobenzo[C]cinnoline

Overview

Description

4-Nitrobenzo[C]cinnoline is a derivative of Benzo[c]cinnoline . Benzo[c]cinnoline is a tricyclic organic compound with the formula C12H8N2 . It is formally derived by oxidative dehydrogenation of 2,2’-diaminobiphenyl . This heterocycle reacts with iron carbonyls to form C12H8N2Fe2(CO)6 .

Synthesis Analysis

The synthesis of cinnoline derivatives has been extensively discussed in many papers . An exceedingly proficient microwave-assisted method to access bioactive molecules of cinnoline derivatives by the reaction of 4-Alkylpyridazine and nitrostyrene in dioxane/piperidine at 100 °C was presented by Hameed et al .Chemical Reactions Analysis

The reaction of 1-nitrobenzo[c]cinnoline with hydroxylamine in the presence of potassium hydroxide in ethanol gave the corresponding 2- and 4-amino derivatives .Scientific Research Applications

Electrochemical Behaviors

4-Nitrobenzo[c]cinnoline and related compounds have been studied for their electrochemical behaviors. For example, the electrochemical behavior of 2-bromobenzo[c]cinnoline-6-oxide and 2-nitrobenzo[c]cinnoline-6-oxide was investigated, focusing on the mechanism of electrode reactions and diffusion coefficients (Durmuş et al., 2002).

Intramolecular Cyclization

Research has explored the intramolecular cyclization of compounds related to 4-Nitrobenzo[c]cinnoline. The study of 2-nitro-2′-isothiocyanatobiphenyl, reduced at a mercury cathode, led to the formation of 6-mercaptodibenzo (d, f)-(1,3)-diazepin-5-oxide, showing potential applications in chemical synthesis (Hlavatý et al., 1975).

Photochemical Cyclodehydrogenation

4-Benzdaminoazobenzene and 4,4'-bisbenzalaminoazobenzene have undergone photochemical cyclodehydrogenation to yield 2-aminobenzo[c]cinnoline and 2,9-diaminobenzo[c]cinnoline, respectively. This highlights the potential of photochemical reactions in creating complex chemical structures (Badger et al., 1965).

Benzo[c]cinnoline Ring System

The benzo[c]cinnoline ring system, closely related to 4-Nitrobenzo[c]cinnoline, has been extensively studied. Cyclization reactions of biphenyl derivatives and reduction of dinitrobiphenyl derivatives under alkaline conditions are common methods for forming this nucleus, indicating its versatility in organic synthesis (Barton, 1979).

Mass Spectral and NMR Studies

Mass spectral and NMR studies of cinnolines, including those substituted with nitro groups, provide valuable insights into their structural and electronic properties. This information is crucial for understanding their reactivity and potential applications in various fields of chemistry (Elkins & Brown, 1968).

Synthesis of Nitrogen-Containing Heterocycles

4-Nitrobenzo[c]cinnoline derivatives have been used in the synthesis of various nitrogen-containing heterocycles, highlighting their role as versatile synthons in organic chemistry. Such compounds have applications in medicinal chemistry and materials science (Butin et al., 1997).

Anti-Inflammatory Activity

Studies on cinnoline derivatives, including those similar to 4-Nitrobenzo[c]cinnoline, have shown potential anti-inflammatory activity in vitro. This indicates possible medicinal applications of these compounds (Tian et al., 2023).

Mechanism of Carbazole Formation

Research into the photochemical formation of carbazole from benzo[c]cinnoline, which is structurally related to 4-Nitrobenzo[c]cinnoline, offers insights into the complex mechanisms of photochemical reactions in organic compounds (Inoue et al., 1979).

Safety and Hazards

Future Directions

In medicinal chemistry, N-heterocyclic compounds like cinnoline, quinoxalines, and quinazolines have a broad range of biological properties and are used as synthetic intermediates, potential drug candidates, and chemical probes . There is a surge in the significance of designing innovative cinnoline, quinoxalines, and quinazolines derivatives . This would be useful for researchers who are interested in developing innovative therapeutic agents and associated valuable chemical probes .

properties

IUPAC Name |

4-nitrobenzo[c]cinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O2/c16-15(17)11-7-3-5-9-8-4-1-2-6-10(8)13-14-12(9)11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXCLIUVAKPHOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=CC=C3)[N+](=O)[O-])N=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576794 | |

| Record name | 4-Nitrobenzo[c]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91353-90-1 | |

| Record name | 4-Nitrobenzo[c]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

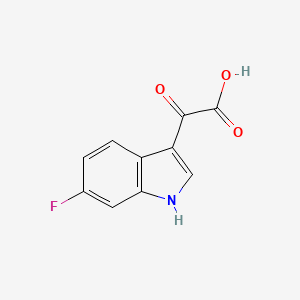

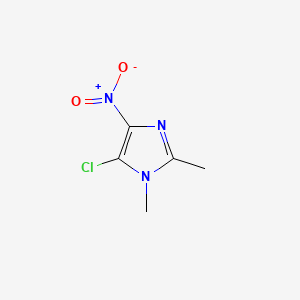

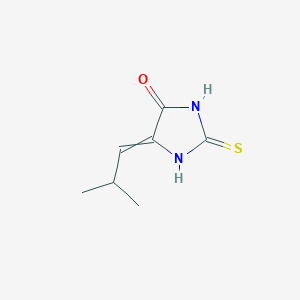

![3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine](/img/structure/B3361097.png)